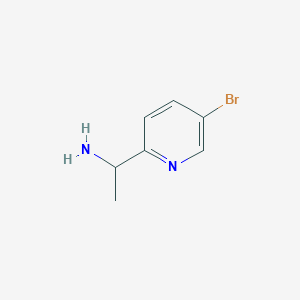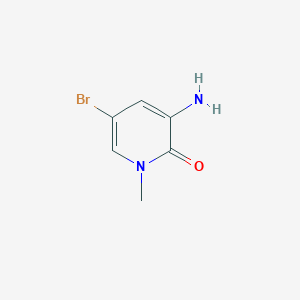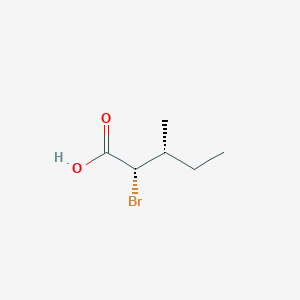![molecular formula C11H15Cl2N B1524492 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride CAS No. 110405-82-8](/img/structure/B1524492.png)
1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound used for pharmaceutical testing . It has the molecular formula C11H15Cl2N and a molecular weight of 232.15 g/mol.
Molecular Structure Analysis
The molecular structure of “1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” can be represented by the SMILES stringC1CCN(C1)C2=CC=CC=C2CCl.Cl . This indicates that the compound contains a pyrrolidine ring attached to a phenyl group via a chloromethyl bridge. Physical And Chemical Properties Analysis
“1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride” appears as a powder . It has a molecular weight of 232.15 g/mol. More specific physical and chemical properties, such as melting point or solubility, are not available in the search results.Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride: is a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of the pyrrolidine ring into larger, more complex molecules, which is a common feature in many biologically active compounds. For instance, it can be used to synthesize potential antibacterial and antifungal agents by incorporating it into larger antibiotic frameworks .
Development of Central Nervous System (CNS) Drugs
The pyrrolidine ring is a significant structural motif in CNS drugs. This compound can serve as a precursor in the development of molecules that target neurological pathways, potentially leading to treatments for diseases such as Alzheimer’s and Parkinson’s . Researchers are exploring its use in creating compounds that can cross the blood-brain barrier more effectively .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research. 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride could be used to develop novel chemotherapeutic agents. Its ability to be functionalized makes it a candidate for creating compounds that can selectively target cancer cells, minimizing damage to healthy cells .
Lead Compound in Drug Discovery
This chemical serves as a lead compound in drug discovery programs. Its structure is amenable to modifications, allowing chemists to derive a variety of compounds with diverse pharmacological activities. It’s particularly useful in the early stages of drug development when identifying potential candidates for further study .
Pharmacological Studies of Pyrrolidine Alkaloids
The compound is instrumental in the pharmacological study of pyrrolidine alkaloids. These studies aim to understand the biological activities of pyrrolidine-containing compounds, which include antioxidant , anti-inflammatory , and neuropharmacological activities. Such research could lead to the discovery of new therapeutic agents .
Material Science Applications
Beyond pharmacology, 1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride can be used in material science. Its incorporation into polymers or as a building block for organic electronic materials is an area of interest. The compound’s stability and reactivity make it suitable for creating novel materials with specific electrical or mechanical properties .
Propriétés
IUPAC Name |
1-[2-(chloromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYVRINWHMBQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride | |
CAS RN |
110405-82-8 | |
| Record name | 1-[2-(chloromethyl)phenyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl(methyl)amino]benzoic acid](/img/structure/B1524409.png)





![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)



